molecular formula C23H14N4O5S B11595128 (2Z)-6-benzyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-benzyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11595128
M. Wt: 458.4 g/mol
InChI Key: DIROWPOUTPXHRK-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6-BENZYL-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: is a complex organic compound that belongs to the class of thiazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-6-BENZYL-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, nitrophenyl furan, and thiazolotriazine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl and furan moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the benzyl and furan rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.

Medicine: The compound shows promise in medicinal chemistry for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, it can be used in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-6-BENZYL-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Uniqueness: What sets (2Z)-6-BENZYL-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C23H14N4O5S

Molecular Weight

458.4 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C23H14N4O5S/c28-21-17(12-14-6-2-1-3-7-14)25-26-22(29)20(33-23(26)24-21)13-15-10-11-19(32-15)16-8-4-5-9-18(16)27(30)31/h1-11,13H,12H2/b20-13-

InChI Key

DIROWPOUTPXHRK-MOSHPQCFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])/SC3=NC2=O

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])SC3=NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.